molecular formula C19H20BNO2 B1589765 4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbonitrile CAS No. 406482-72-2

4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbonitrile

Cat. No. B1589765
M. Wt: 305.2 g/mol
InChI Key: UQGDIRDLIFFOHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-4-carbonitrile” is an organic compound. It is part of the boronic acid pinacol ester group, which is commonly used in Suzuki cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound involves a biphenyl group attached to a carbonitrile group and a tetramethyl-1,3,2-dioxaborolan-2-yl group . The exact structure could not be found in the available resources.

Scientific Research Applications

Application 1: Synthesis of Indazole Derivatives

  • Summary of Application : Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a compound similar to the one you mentioned, is a significant intermediate of 1H-indazole derivatives .
  • Methods of Application : The compound is acquired through two substitution reactions. The structure is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS .
  • Results or Outcomes : The results of comparing the DFT calculated value with the X-ray diffraction value display that the optimized molecular structure does cohere with the single crystal structure ascertained via the experiment .

Application 2: Synthesis of Boric Acid Esters

  • Summary of Application : Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) (pyrrolidin-1-yl)methanone are boric acid ester intermediates with benzene rings .
  • Methods of Application : The compounds are obtained by a three-step substitution reaction. The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .
  • Results or Outcomes : The molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .

Application 3: Synthesis of Biologically Active Compounds

  • Summary of Application : Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in many biologically active compounds such as crizotinib .
  • Methods of Application : The compound is synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .
  • Results or Outcomes : The successful synthesis of the compound provides a pathway for the production of biologically active compounds .

Application 4: Synthesis of Porous Aromatic Frameworks

  • Summary of Application : Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine is used in the synthesis of porous aromatic frameworks (PAFs) for applications in effective iodine uptake and supercapacitors .
  • Methods of Application : The compound is synthesized through Suzuki cross-coupling reactions .
  • Results or Outcomes : The PAFs prepared can adsorb iodine effectively with an adsorption capacity of 3533.11 mg g -1 (353 wt%) for gaseous iodine, and 903.6 mg g -1 (90 wt%) for dissolved iodine .

Application 5: Synthesis of Biologically Active Compounds

  • Summary of Application : Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in many biologically active compounds such as crizotinib .
  • Methods of Application : The compound is synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .
  • Results or Outcomes : The successful synthesis of the compound provides a pathway for the production of biologically active compounds .

Application 6: Synthesis of Porous Aromatic Frameworks

  • Summary of Application : Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine is used in the synthesis of porous aromatic frameworks (PAFs) for applications in effective iodine uptake and supercapacitors .
  • Methods of Application : The compound is synthesized through Suzuki cross-coupling reactions .
  • Results or Outcomes : The PAFs prepared can adsorb iodine effectively with an adsorption capacity of 3533.11 mg g -1 (353 wt%) for gaseous iodine, and 903.6 mg g -1 (90 wt%) for dissolved iodine .

properties

IUPAC Name

4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BNO2/c1-18(2)19(3,4)23-20(22-18)17-11-9-16(10-12-17)15-7-5-14(13-21)6-8-15/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGDIRDLIFFOHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50473866
Record name 4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbonitrile

CAS RN

406482-72-2
Record name 4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)[1,1'-biphenyl]-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbonitrile
Reactant of Route 3
Reactant of Route 3
4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbonitrile
Reactant of Route 4
Reactant of Route 4
4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbonitrile
Reactant of Route 5
Reactant of Route 5
4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbonitrile
Reactant of Route 6
Reactant of Route 6
4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbonitrile

Citations

For This Compound
4
Citations
J Li, YH Li, Y Zhao, XY Liu, MK Fung, J Fan - Organic Electronics, 2018 - Elsevier
Four naphthalene-based host materials, 4′-[8-(4-phenoxazin-10-yl-phenyl)-naphthalen-1-yl]-biphenyl-4-carbonitrile (POZ), 4′-[8-(4-phenothiazin-10-yl-phenyl)-naphthalen-1-yl]-…
Number of citations: 18 www.sciencedirect.com
XY Liu, YY Ma, W Zhang, B Song, L Ding… - … A European Journal, 2018 - Wiley Online Library
Three novel 9,10‐dihydroacridine derivatives, 4′‐(10‐methyl‐9,9‐diphenyl‐9,10‐dihydroacridin‐4‐yl)[1,1′‐biphenyl]‐4‐carbonitrile (MeAcPhCN), 4′‐(9,9,10‐triphenyl‐9,10‐…
I de Toledo, TA Grigolo, JM Bennett… - The Journal of …, 2019 - ACS Publications
A one-pot and modular approach to the synthesis of 2,4(5)-disubstituted imidazoles was developed based on ketone oxidation, employing catalytic HBr and DMSO, followed by …
Number of citations: 19 pubs.acs.org
S Wu, Z Xiao, J Wei, L Zhang, Y Cao, Z Chen… - …, 2023 - Wiley Online Library
Adenosine 5′‐monophosphate activated protein kinase (AMPK) has emerged as a promising target for the discovery of drugs to treat diabetic nephropathy (DN). Herein, a series of …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.